3-(Oxan-4-yl)azetidine hydrochloride
Description
Significance of Small Ring Heterocycles in Organic Synthesis
Small ring heterocycles, which are cyclic compounds containing at least one atom other than carbon within a three- to six-membered ring, are fundamental components in the toolkit of organic chemists. Their significance stems from a combination of inherent ring strain and the presence of heteroatoms (such as nitrogen, oxygen, or sulfur), which dictates their reactivity and physical properties. This ring strain, particularly in three- and four-membered rings, makes them susceptible to ring-opening reactions, providing a pathway to complex acyclic structures with defined stereochemistry.
Furthermore, the inclusion of heteroatoms introduces polarity, hydrogen bonding capabilities, and specific steric and electronic features that are crucial for molecular recognition and biological activity. Consequently, these small heterocyclic motifs are frequently employed as key intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Overview of Azetidine (B1206935) and Tetrahydropyran (B127337) (Oxane) Scaffolds in Molecular Design
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. ontosight.aisciencedaily.com Its growing popularity is attributed to its ability to serve as a conformationally constrained bioisostere for larger, more flexible acyclic or cyclic amines. The rigid nature of the azetidine ring can help to pre-organize the substituents in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. Moreover, the presence of the nitrogen atom provides a handle for further functionalization and can improve aqueous solubility, a critical parameter for drug candidates.
Contextualization of 3-(Oxan-4-yl)azetidine Hydrochloride within Heterocyclic Chemistry
This compound is a bifunctional molecule that marries the structural features of both the azetidine and oxane rings. The direct linkage of these two heterocyclic systems at the 3-position of the azetidine and the 4-position of the oxane creates a unique spiro-like junction, albeit with a single covalent bond. This arrangement results in a molecule with a distinct three-dimensional architecture.
From a chemical perspective, the azetidine nitrogen provides a basic center, which is protonated in the hydrochloride salt form, enhancing its water solubility and stability for storage and handling. The oxane ring introduces a polar ether linkage, further contributing to the hydrophilic character of the molecule. The presence of two distinct heterocyclic systems within a single, relatively small molecule offers multiple points for chemical modification, making it a highly versatile building block.
Scope and Research Significance of this compound as a Synthetic Building Block
The research significance of This compound lies primarily in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The secondary amine of the azetidine ring can be readily functionalized through various reactions such as N-alkylation, N-acylation, and reductive amination. This allows for the facile introduction of a wide range of substituents and the construction of diverse chemical libraries for biological screening.
The combination of the rigid azetidine scaffold and the more flexible oxane ring allows for the exploration of chemical space in a controlled manner. By incorporating this building block, medicinal chemists can systematically investigate the impact of this specific three-dimensional motif on the biological activity and pharmacokinetic properties of a lead compound. While detailed, peer-reviewed research specifically focused on the synthesis and applications of This compound is not extensively available in the public domain, its commercial availability and inclusion in patent literature suggest its growing utility in industrial and academic research settings.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(oxan-4-yl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINCMUIGZNOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251569-98-9 | |
| Record name | 3-(oxan-4-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 3 Oxan 4 Yl Azetidine Hydrochloride
Reactions at the Azetidine (B1206935) Nitrogen Center
The secondary amine within the azetidine ring of 3-(Oxan-4-yl)azetidine is a primary site for a variety of chemical modifications. Following deprotonation of the hydrochloride salt, typically with a suitable base, the nitrogen atom becomes nucleophilic and can readily participate in a range of bond-forming reactions.
N-Alkylation, N-Acylation, and N-Sulfonylation Reactions
The nitrogen of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are fundamental in the diversification of the 3-(Oxan-4-yl)azetidine scaffold.
N-Alkylation reactions introduce alkyl or aryl groups onto the azetidine nitrogen. This can be achieved by reacting the free base of 3-(Oxan-4-yl)azetidine with various alkylating agents such as alkyl halides or by reductive amination with aldehydes and a reducing agent. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized, where the final step involves the alkylation of a 3-substituted azetidine.
N-Acylation involves the reaction of the azetidine with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide array of functional groups. In a broader context of azetidine chemistry, the reaction of N-Boc-3-azetidinone with N-acyl-piperazines followed by removal of the Boc protecting group and reaction with acid chlorides allows for the rapid synthesis of a library of azetidine–piperazine diamides.
N-Sulfonylation is accomplished by treating the azetidine with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry. The synthesis of chiral N-propargylsulfonamides, which can then be converted to chiral azetidin-3-ones, highlights the utility of N-sulfonylation in azetidine chemistry.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-Alkyl-3-(oxan-4-yl)azetidine |
| N-Acylation | Acyl chloride or anhydride, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | N-Acyl-3-(oxan-4-yl)azetidine |
| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., CH₂Cl₂) | N-Sulfonyl-3-(oxan-4-yl)azetidine |
Formation of Amides and Ureas Derivatives
The nucleophilic nitrogen of the azetidine ring can also be used to form amide and urea (B33335) derivatives, further expanding the chemical space accessible from 3-(Oxan-4-yl)azetidine.
The formation of amides is a key transformation, often employed in the synthesis of biologically active compounds. This can be achieved through coupling reactions with carboxylic acids using standard coupling agents or by reaction with acyl chlorides.
Urea derivatives are typically synthesized by reacting the azetidine with isocyanates or carbamoyl (B1232498) chlorides. These reactions are generally high-yielding and provide access to a class of compounds with diverse biological activities. The synthesis of tetrasubstituted azetidine ureas as fatty acid amide hydrolase (FAAH) inhibitors demonstrates the importance of this functional group in drug discovery.
Functionalization of the Azetidine Ring System
Beyond reactions at the nitrogen center, the azetidine ring itself can be functionalized, although this often requires more specialized synthetic strategies due to the inherent stability of the C-C and C-N bonds within the strained ring.
C-H Activation and Functionalization Strategies
Direct functionalization of the C-H bonds of the azetidine ring is a modern and efficient approach to introduce substituents. Palladium-catalyzed C-H arylation has been demonstrated for various saturated azacycles. nih.gov This method allows for the direct coupling of the azetidine ring with aryl boronic acids. While not specifically demonstrated on 3-(Oxan-4-yl)azetidine, this strategy is, in principle, applicable. The directing ability of the azetidine ring itself can be harnessed for regioselective ortho-C-H functionalization of aryl compounds attached to the azetidine. nih.gov
Another strategy involves the intermolecular sp3-C–H amination of alkyl bromide derivatives, which can be used to prepare substituted azetidines. nsf.gov This approach capitalizes on selective C–H oxidation proximal to an electron-withdrawing group.
| Functionalization Strategy | Catalyst/Reagents | Position of Functionalization |
| Palladium-Catalyzed C-H Arylation | Pd(TFA)₂, Arylboronic acid, oxidant | α to Nitrogen |
| ortho-Directed Lithiation | n-Hexyllithium | ortho-position of an N-aryl substituent |
| Intermolecular C-H Amination | Rh-catalyst, sulfamate (B1201201) reagent | γ to a leaving group |
Introduction of Diverse Substituents onto the Azetidine Core
The introduction of a wide array of substituents onto the azetidine core can be achieved through various synthetic routes. A visible light-enabled intramolecular aza Paternò–Büchi reaction has been reported to yield bicyclic azetidines, which can then be further functionalized. nih.gov The N-O bond in the resulting azetidine can be cleaved to provide the free azetidine, which serves as a versatile building block. nih.gov
The synthesis and diversification of densely functionalized azetidine ring systems have been described, leading to a variety of fused, bridged, and spirocyclic ring systems. nih.gov These methods often involve multi-step sequences starting from appropriately substituted precursors.
Reactions Involving the Oxane Moiety
The oxane (tetrahydropyran) ring is generally a stable saturated heterocycle. Its reactivity is significantly lower than that of the azetidine ring. However, under specific conditions, reactions involving the oxane moiety can occur.
The low-temperature oxidation of tetrahydropyran (B127337) has been studied, revealing complex reaction mechanisms that can lead to ring-opening products. nsf.gov These studies highlight the potential for radical-based reactions to functionalize or cleave the oxane ring. Ring-opening of tetrahydropyran can also be achieved using frustrated Lewis pairs.
Stereochemical Implications of the Oxane Ring in Reactivity
The three-dimensional structure of the oxane ring plays a crucial role in dictating the stereochemical outcomes of reactions involving the azetidine moiety. The oxane ring predominantly adopts a stable chair conformation, which positions the azetidine substituent in either an axial or equatorial orientation. This fixed spatial arrangement creates a sterically biased environment around the azetidine ring.
Consequently, the approach of reagents to the azetidine nitrogen or carbon atoms is subject to steric hindrance from the oxane ring. For instance, in N-alkylation or N-acylation reactions, an equatorially positioned azetidine ring would present a less hindered face for reagent attack compared to an axially disposed one. This can lead to high diastereoselectivity in the formation of new stereocenters. In reactions that proceed through transition states where chirality is transferred, such as certain stereospecific ring expansions, the defined stereochemistry of the spiro-carbon can efficiently direct the stereochemical outcome of the product. nih.gov The rigid spirocyclic nature of the scaffold ensures that the spatial relationship between the two rings is maintained, influencing molecular recognition and interactions in catalysed processes. acs.org
Selective Transformations on the Tetrahydropyran Ring
The tetrahydropyran (oxane) ring is a saturated ether, which is generally considered to be chemically inert under most standard organic reaction conditions. wikipedia.org This inherent lack of reactivity presents a significant challenge for selective functionalization, particularly in the presence of the more reactive azetidine ring. The secondary amine of the azetidine is a potent nucleophile and is susceptible to reaction under acidic or basic conditions often required for C-H activation or oxidation of the oxane ring.
Despite these challenges, modern synthetic methodologies offer potential, yet unexplored, avenues for selective transformation:
Photocatalytic C-H Functionalization: Recent advances have enabled the site-selective α-C–H functionalization of saturated ethers like tetrahydrofuran (B95107) through the photocatalytic generation of radicals. rsc.org A similar strategy could theoretically be applied to the oxane ring of 3-(Oxan-4-yl)azetidine, likely targeting the C2 and C6 positions adjacent to the ring oxygen. However, this would require careful optimization to prevent competitive reactions at the azetidine nitrogen.
Oxidative Reactions: Selective oxidation of the oxane ring to introduce a hydroxyl or carbonyl group is another possibility. This typically requires specific metal catalysts and oxidants. researchgate.net The major challenge would be to prevent oxidation of the azetidine nitrogen or cleavage of the strained four-membered ring.
Currently, there are no established, high-yielding protocols for the selective transformation of the oxane ring in 3-(Oxan-4-yl)azetidine hydrochloride without concurrent reaction at the azetidine core.
Ring Expansion and Contraction Reactions of the Azetidine Core
The strain energy of the azetidine ring makes it a prime candidate for ring expansion reactions, which proceed via cleavage of a C-N or C-C bond to form more stable five- or six-membered heterocyclic systems. bris.ac.uk Conversely, ring contraction is an uncommon process as it would lead to a more strained aziridine (B145994) ring.
Ring Expansion: Research on related azetidine systems has demonstrated several powerful ring expansion methodologies. An acid-promoted expansion of 2,2-disubstituted N-carbamate azetidines has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. bris.ac.ukorganic-chemistry.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by ring-opening to form a tertiary carbocation, which is then trapped intramolecularly by the carbamate (B1207046) oxygen. organic-chemistry.org
| Reaction Type | Starting Material (General Structure) | Key Reagents & Conditions | Product (General Structure) | Reference |
|---|---|---|---|---|
| Acid-Promoted Ring Expansion | N-Boc-2,2-diarylazetidine | Brønsted Acid (e.g., TFA), CH2Cl2, rt | 6,6-Diaryl-1,3-oxazinan-2-one | bris.ac.ukorganic-chemistry.org |
| Rhodium-Catalyzed Domino Reaction | N-Boc-3-(alkoxycarbonylmethylene)azetidine | ArB(OH)2, [Rh(cod)Cl]2, PPh3, K3PO4, Toluene/H2O, 100 °C | N-Boc-4-aryl-3-(alkoxycarbonyl)-2-pyrroline | researchgate.net |
Ring Contraction: The transformation of an azetidine ring into a three-membered aziridine ring via ring contraction is energetically unfavorable due to a significant increase in ring strain. While the synthesis of azetidines can be achieved through the ring contraction of larger rings, such as α-bromo N-sulfonylpyrrolidinones, the reverse process starting from a stable azetidine is not a common or synthetically viable reaction pathway. nih.govacs.org
Exploration of Novel Reaction Pathways for this compound
The bifunctional nature of this compound provides a platform for exploring a variety of novel reaction pathways to generate diverse chemical entities. The free secondary amine of the azetidine ring is the primary site for functionalization.
N-Functionalization: The azetidine nitrogen can readily undergo a range of classical transformations, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination. These reactions provide a straightforward entry to a wide array of derivatives with modified physicochemical properties.
Synthesis of Novel Spirocyclic Systems: The core structure can be used as a building block for more complex spirocycles. For example, derivatives could be designed to act as dipolarophiles in 1,3-dipolar cycloaddition reactions, a powerful method for constructing novel, densely functionalized heterocyclic systems. nih.gov
Application in Medicinal Chemistry: Spirocyclic azetidines are of growing interest in drug discovery. researchgate.net They can act as rigid, three-dimensional bioisosteres for more common motifs like piperidine, morpholine, or cyclohexane, often leading to improved metabolic stability and pharmacokinetic profiles. wikipedia.org Novel reaction pathways could be explored to incorporate the 3-(Oxan-4-yl)azetidine scaffold into known pharmacophores to generate new chemical entities with potentially enhanced biological activity. For instance, the synthesis of novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s from a related spiro-azetidine highlights a pathway for creating complex, biologically relevant molecules.
Applications of 3 Oxan 4 Yl Azetidine Hydrochloride As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds
The inherent structural features of 3-(Oxan-4-yl)azetidine hydrochloride make it an attractive starting material for the synthesis of more intricate heterocyclic systems. The reactivity of the azetidine (B1206935) nitrogen allows for its incorporation into larger, more complex frameworks.
Integration into Polycyclic and Spirocyclic Systems
The azetidine ring of this compound can be strategically employed to construct fused, bridged, and spirocyclic ring systems. nih.gov Synthetic methodologies, such as intramolecular cyclization reactions, can be designed to form new rings appended to the azetidine core. For instance, functionalization of the azetidine nitrogen followed by a ring-closing metathesis reaction can lead to the formation of azetidine-fused eight-membered rings. nih.gov
Spirocyclic scaffolds, which feature two rings sharing a single atom, are of particular interest in drug discovery due to their conformational rigidity and three-dimensionality. mdpi.com The synthesis of novel spirocyclic azetidines can be achieved by leveraging the reactivity of the azetidine ring. nih.govmdpi.com These complex structures offer a way to explore new chemical space and generate molecules with potentially improved physicochemical properties. nih.gov
Role in Scaffold Diversification Strategies
Diversity-oriented synthesis (DOS) aims to create a wide array of structurally distinct molecules from a common starting material. This compound is a suitable substrate for DOS, enabling the generation of libraries of compounds with varied heterocyclic cores. nih.gov By employing a range of synthetic transformations on the azetidine and oxane rings, chemists can systematically modify the scaffold to produce a collection of related but structurally diverse molecules. nih.gov This approach is crucial for exploring structure-activity relationships and identifying novel chemical entities with desired properties.
Development of Novel Chemical Entities Through Derivatization
The functional handles present in this compound, primarily the secondary amine of the azetidine ring, provide a versatile platform for chemical modification and the synthesis of a wide range of derivatives. chemrxiv.orggoogle.com
Synthesis of Amine, Amide, and Ether Derivatives
The secondary amine of the azetidine ring is readily amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
Amine Derivatives: The azetidine nitrogen can undergo N-alkylation or N-arylation reactions to introduce a wide range of substituents. chemrxiv.orggoogle.com These reactions typically involve the reaction of the azetidine with alkyl or aryl halides, or through reductive amination procedures.
Amide Derivatives: Acylation of the azetidine nitrogen with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amide derivatives. sphinxsai.comresearchgate.net This transformation is a common strategy for introducing diverse functional groups and modulating the electronic properties of the molecule.
Ether Derivatives: While direct etherification at the azetidine is not typical, the oxane ring provides a site for such modifications if functionalized. More commonly, ether functionalities are incorporated into substituents that are then attached to the azetidine nitrogen. rsc.org
A representative table of possible derivatization reactions is shown below:
| Derivative Type | Reagent Class | Reaction Example |
| Amine | Alkyl Halide | Reaction with benzyl (B1604629) bromide |
| Amide | Acid Chloride | Reaction with acetyl chloride |
| Ether | (on substituent) | N-alkylation with 2-bromoethyl methyl ether |
Introduction of Bioisosteric Replacements
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. The azetidine and oxane rings within this compound can themselves be considered bioisosteres of other common cyclic systems. researchgate.nettcichemicals.com For example, the azetidine ring can be a bioisosteric replacement for larger, more flexible rings, thereby constraining the molecule's conformation. chemrxiv.org The introduction of this building block into a larger molecule can be a key step in a bioisosteric replacement strategy, aiming to enhance properties such as solubility and metabolic stability. tcichemicals.com
Use in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. nih.gov This method involves screening small, low-molecular-weight compounds, or "fragments," for binding to a biological target. This compound, with its defined three-dimensional shape and multiple points for potential interaction, is an excellent candidate for inclusion in fragment libraries. nih.gov
The structural rigidity of the azetidine ring combined with the conformational flexibility of the oxane moiety allows the fragment to present a specific spatial arrangement of atoms for interaction with a target protein. chemrxiv.org Researchers can use techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to observe how this and other fragments bind to a target, providing valuable information for the design of more potent and selective lead compounds. The derivatization potential of this fragment allows for the subsequent "growing" or "linking" of fragments to develop larger, more complex molecules with improved binding affinity, without discussing any specific biological activity.
Lack of Specific Research Data on this compound's Role in Method Development
Despite a thorough review of available scientific literature, there is a notable absence of specific research detailing the contributions of this compound as a versatile synthetic building block in the context of method development in organic chemistry. General information confirms the importance of the azetidine scaffold in medicinal chemistry and as a building block for complex molecules. rsc.orgnih.gov However, specific examples of this compound being employed to establish new reaction pathways, catalytic systems, or broad synthetic strategies are not prominently documented in the reviewed sources.
The existing literature broadly covers the synthesis and utility of various azetidine derivatives. mdpi.comnih.govfrontiersin.org For instance, developments in synthesizing azetidine rings often involve intramolecular cyclizations or cycloaddition reactions, highlighting the general interest in this class of compounds. frontiersin.org Furthermore, other substituted azetidines have been explicitly used as building blocks to create diverse molecular scaffolds. researchgate.netresearchgate.net
While the spirocyclic nature of this compound makes it an interesting component for creating three-dimensional molecular architectures, its specific application in pioneering new, generalizable synthetic methods is not a focus of the currently available research. The compound is more frequently cited in patents and chemical catalogs as a building block for the synthesis of specific, often proprietary, target molecules rather than in academic studies focused on the development of new organic chemistry methodologies.
Therefore, a detailed section on its contributions to method development, including data tables and specific research findings as requested, cannot be constructed based on the current body of scientific literature.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Oxan 4 Yl Azetidine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(Oxan-4-yl)azetidine hydrochloride, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the azetidine (B1206935) and oxane rings.
In a typical ¹H NMR spectrum, the protons on the azetidine ring would exhibit characteristic chemical shifts, often appearing as complex multiplets due to spin-spin coupling. For instance, in related 3-substituted azetidine derivatives, the methylene (B1212753) protons of the azetidine ring (CH₂) can appear in the regions of δ 3.69–4.42 ppm. researchgate.netacs.org The proton at the C3 position, being a methine proton (CH), would be coupled to the adjacent protons on both the azetidine and oxane rings, providing crucial connectivity data. The protons of the oxane ring would be observed in the δ 3.0-4.0 ppm range for those adjacent to the oxygen atom and at higher field (δ 1.5-2.0 ppm) for the remaining methylene groups.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts would confirm the presence of the saturated heterocyclic rings. For example, the carbon atoms of the azetidine ring in similar structures have been observed, confirming the four-membered ring's integrity. researchgate.net
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and confirm the bonding network between the two ring systems.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Azetidine and Oxane Systems
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Azetidine CH₂ | 3.5 - 4.5 |
| ¹H | Azetidine CH | 2.5 - 3.5 |
| ¹H | Oxane O-CH₂ | 3.0 - 4.0 |
| ¹H | Oxane CH₂ | 1.5 - 2.0 |
| ¹³C | Azetidine CH₂ | 45 - 60 |
| ¹³C | Azetidine CH | 30 - 45 |
| ¹³C | Oxane O-CH₂ | 60 - 75 |
Note: These are generalized ranges and actual values for this compound may vary based on solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The expected monoisotopic mass for the free base, 3-(Oxan-4-yl)azetidine (C₈H₁₅NO), is approximately 141.1154 Da. In the mass spectrum, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 142.1226.
The fragmentation pattern in tandem MS (MS/MS) experiments would provide evidence for the compound's structure. Cleavage of the bond between the azetidine and oxane rings is a probable fragmentation pathway. Other characteristic fragmentation would involve the ring-opening of either the azetidine or the oxane moiety, which is a known behavior for such strained or cyclic systems. nih.gov
Table 2: Predicted Mass Spectrometry Data for 3-(Oxan-4-yl)azetidine
| Parameter | Predicted Value |
|---|---|
| Molecular Formula (Free Base) | C₈H₁₅NO |
| Monoisotopic Mass (Free Base) | 141.11537 Da |
| [M+H]⁺ (Protonated Ion) | 142.12265 m/z |
Data sourced from PubChem CID 17785643. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would confirm the presence of key structural features.
The spectrum would be expected to show a broad absorption band in the 2700-2400 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine hydrochloride salt. C-H stretching vibrations for the sp³-hybridized carbons of the rings would appear just below 3000 cm⁻¹. The C-O-C ether stretch of the oxane ring would produce a strong, characteristic band typically in the 1150-1050 cm⁻¹ region. N-H bending vibrations would also be visible, typically around 1600-1500 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. While IR provides strong signals for polar groups like C-O and N-H, Raman can be effective for analyzing the C-C and C-H bonds of the hydrocarbon backbone.
Table 3: Expected Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~2950-2850 | C-H Stretch | Alkane (CH₂, CH) |
| ~2700-2400 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) |
| ~1600-1500 | N-H Bend | Secondary Amine Salt |
| ~1470-1430 | C-H Bend | Alkane (CH₂) |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of chemical compounds and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would typically be used. Purity is determined by integrating the peak area of the main component relative to any impurities.
If the compound is synthesized as a single enantiomer or as an enantioenriched mixture, chiral chromatography is necessary to determine the enantiomeric excess (ee). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks with different retention times. The determination of ee is crucial in pharmaceutical development where often only one enantiomer possesses the desired biological activity. Chiral HPLC has been successfully applied to determine the ee of various substituted azetidines.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly if the free base form of the compound is sufficiently volatile or can be derivatized to enhance its volatility.
Computational and Theoretical Studies on 3 Oxan 4 Yl Azetidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, providing insights into its stability, reactivity, and properties. northwestern.edu For 3-(Oxan-4-yl)azetidine hydrochloride, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. mdpi.com These calculations typically involve geometry optimization to find the lowest energy structure, followed by analysis of molecular orbitals and charge distribution. lsu.edu
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Another key aspect is the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the protonated form of 3-(Oxan-4-yl)azetidine, the MEP would show a strong positive potential around the ammonium (B1175870) group (-NH2+-) of the azetidine (B1206935) ring, indicating a site susceptible to nucleophilic attack, and a negative potential around the oxygen atom of the oxane ring.
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical stability. |
| Dipole Moment | 12.5 D | Measure of the molecule's overall polarity. |
| Mulliken Charge on Azetidine N | -0.45 e | Partial atomic charge on the nitrogen atom in the azetidine ring. |
| Mulliken Charge on Oxane O | -0.60 e | Partial atomic charge on the oxygen atom in the oxane ring. |
Conformational Analysis of the Azetidine and Oxane Rings
The conformational landscape of this compound is complex due to the flexibility of both heterocyclic rings. acs.org The six-membered oxane ring predominantly adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. researchgate.net However, boat and twist-boat conformations also exist as higher-energy intermediates on the potential energy surface. researchgate.net The substituent at the 4-position (the azetidinyl group) can occupy either an axial or an equatorial position, with the equatorial conformation generally being more stable to avoid 1,3-diaxial interactions.
The four-membered azetidine ring is not planar and exhibits a degree of puckering. This puckering is a balance between angle strain, which favors a planar geometry, and torsional strain, which is relieved by puckering. The degree of puckering and the energy barrier to ring inversion are key parameters determined through computational analysis. The connection between the two rings at the C3 position of the azetidine and C4 of the oxane introduces further conformational possibilities depending on the relative orientation of the two rings.
Potential energy surface (PES) scans, performed by systematically rotating specific dihedral angles, are used to identify stable conformers and the energy barriers between them.
Table 2: Relative Energies of Key Conformers This table presents hypothetical data for illustrative purposes.
| Conformer Description | Relative Energy (kcal/mol) | Oxane Ring Conformation | Azetidinyl Group Position |
|---|---|---|---|
| Global Minimum | 0.00 | Chair | Equatorial |
| Axial Substituent | 2.15 | Chair | Axial |
| Twist-Boat | 5.80 | Twist-Boat | - |
| Boat | 7.10 | Boat | - |
Molecular Docking and Dynamics Simulations (as a scaffold)
While often used in drug discovery, molecular docking and dynamics (MD) simulations are also powerful tools for understanding the intrinsic properties of a molecular scaffold in a purely chemical context. rsc.org MD simulations provide a detailed picture of molecular events at atomic lengths and timescales. rsc.org In this context, MD can be used to study the dynamic behavior of this compound in various solvent environments. researchgate.net
Simulations can reveal how the molecule's conformation changes over time, the stability of intramolecular hydrogen bonds, and how solvent molecules arrange themselves around the solute. For instance, in an aqueous solution, water molecules would be expected to form a structured hydration shell, particularly around the charged ammonium group and the polar ether oxygen.
Self-docking or docking the molecule onto a simple surface (like a simulated crystal lattice) can provide insights into its preferred packing arrangements and intermolecular interactions in the solid state. This can help rationalize crystal structures and polymorphism. The simulations track the trajectory of each atom over time, allowing for the calculation of properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand solvent organization. nih.govplos.org
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are highly effective at predicting spectroscopic data, which can be used to verify experimental results or aid in structure elucidation. numberanalytics.com Techniques such as DFT can be used to calculate the nuclear shielding constants, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, by calculating the vibrational frequencies of the molecule's normal modes, an Infrared (IR) spectrum can be simulated. nih.gov Comparing these predicted spectra with experimental data provides a robust method for confirming the molecule's structure and conformation.
Furthermore, computational chemistry can be used to explore potential reaction pathways. By mapping the potential energy surface, transition states connecting reactants to products can be located. lsu.edu For example, one could investigate the reaction pathway for an N-alkylation reaction on the azetidine nitrogen. The calculations would provide the structure of the transition state and the activation energy for the reaction, offering insights into reaction kinetics and mechanism.
Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.
| Spectroscopic Parameter | Predicted Value | Experimental Value (Hypothetical) |
|---|---|---|
| 13C NMR (Azetidine C2/C4) | 52.5 ppm | 51.9 ppm |
| 13C NMR (Oxane C2/C6) | 67.8 ppm | 67.5 ppm |
| 1H NMR (Azetidine CH2) | 3.95 ppm | 3.91 ppm |
| IR Frequency (N-H stretch) | 2980 cm-1 | 2975 cm-1 |
| IR Frequency (C-O-C stretch) | 1105 cm-1 | 1110 cm-1 |
Structure-Activity Relationship Studies (SAR) in a purely chemical context
Quantitative Structure-Activity Relationship (QSAR) models are typically used in drug discovery but can be adapted to a purely chemical context to correlate molecular structure with chemical properties like reactivity or synthetic efficiency. wikipedia.org In this framework, "activity" might refer to the reaction rate, equilibrium constant, or yield of a particular chemical transformation. nih.gov
For a series of derivatives of 3-(Oxan-4-yl)azetidine, one could develop a Quantitative Structure-Reactivity Relationship (QSRR) model. wikipedia.org Molecular descriptors, which are numerical representations of molecular properties, would be calculated for each derivative. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.
For instance, a study might investigate the SN2 reaction of various electrophiles with the azetidine nitrogen. A QSAR model could be built to correlate the reaction rate with descriptors calculated for each derivative. Such a model could reveal that the reaction rate is positively correlated with the LUMO energy of the electrophile and negatively correlated with steric bulk around the nitrogen atom. This provides a quantitative model for predicting the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts. nih.govmdpi.com
Future Research Directions and Unexplored Potential of 3 Oxan 4 Yl Azetidine Hydrochloride
Integration into Macrocyclic and Supramolecular Architectures
The incorporation of 3-(Oxan-4-yl)azetidine hydrochloride into macrocyclic and supramolecular structures presents a promising frontier. The rigid, strained four-membered azetidine (B1206935) ring can serve as a unique turn-inducing element in peptide macrocycles, potentially improving cyclization efficiency and influencing the final conformation of the molecule. researchgate.netnih.gov Research has shown that introducing an azetidine subunit can facilitate the synthesis of small head-to-tail cyclic peptides, which are often challenging to produce. researchgate.netnih.gov Furthermore, the azetidine nitrogen allows for late-stage functionalization, enabling the attachment of probes, dyes, or other functionalities after the macrocycle has been formed. researchgate.netnih.gov
The oxane moiety adds another dimension, offering increased water solubility and the potential for hydrogen bonding interactions, which are crucial for host-guest chemistry in supramolecular assemblies. The chair conformation of the tetrahydropyran (B127337) ring can also impart specific steric and electronic properties to the larger architecture. The combination of the rigid azetidine and the flexible, hydrophilic oxane could lead to the development of novel macrocycles with tailored properties for applications in drug delivery, molecular recognition, and self-assembling systems.
| Research Area | Potential Contribution of 3-(Oxan-4-yl)azetidine | Key Findings from Related Azetidine Research |
| Peptide Macrocycles | Acts as a turn-inducing element, improves cyclization yields. researchgate.netnih.gov | Azetidine units enhance protease stability compared to homodetic macrocycles. researchgate.net |
| Supramolecular Cages | Oxane group enhances water solubility and provides hydrogen bonding sites. | The rigid azetidine scaffold can control the geometry of catalytic pockets. rsc.org |
| Host-Guest Chemistry | The combined structure can create unique binding cavities for specific guest molecules. | Azetidine nitrogen allows for post-synthesis modification to tune binding properties. researchgate.netnih.gov |
Application in Materials Science and Polymer Chemistry
In materials science, this compound is a candidate for creating advanced functional polymers. The azetidine ring can be opened under specific conditions, a reaction driven by its inherent ring strain, making it suitable for ring-opening polymerization. rsc.orgrsc.orgresearchwithrutgers.com This could lead to novel polyamines with the oxane group regularly spaced along the polymer backbone, influencing properties like solubility, thermal stability, and biocompatibility.
Furthermore, the secondary amine of the azetidine can be converted into a cationic azetidinium group. researchgate.netacs.orgacs.org Polymers functionalized with azetidinium salts are known for their reactivity with nucleophiles and have applications as cross-linking agents, adhesion promoters, and antimicrobial surfaces. acs.orgacs.orgresearchgate.net The presence of the oxane moiety could enhance the performance of these materials, for instance, by improving the hydration layer around an antimicrobial surface, potentially increasing its efficacy.
| Polymer Type | Synthetic Strategy | Potential Properties & Applications |
| Polyamines | Ring-opening polymerization of the azetidine ring. | Biocompatible materials, drug delivery matrices. |
| Azetidinium Polymers | N-alkylation of the azetidine with agents like epichlorohydrin. researchgate.netacs.org | Antimicrobial coatings, wet-strength agents for paper, textile treatments. acs.orgresearchgate.net |
| Functional Grafts | Grafting onto surfaces like cellulose (B213188) nanocrystals. researchgate.net | Modified biomaterials, high-performance composites. |
Development of Novel Catalytic Systems Utilizing the Azetidine Moiety
Chiral azetidines have been successfully employed as ligands and organocatalysts in asymmetric synthesis. rsc.orgresearchgate.net The rigid four-membered ring provides a well-defined stereochemical environment, which is crucial for inducing enantioselectivity in chemical reactions. rsc.org The 3-(Oxan-4-yl)azetidine scaffold could be developed into a new class of chiral ligands for transition-metal catalysis or as a core for organocatalysts.
The synthesis of chiral derivatives of this compound would be a key first step. Once resolved into its enantiomers, it could be N-functionalized to create bidentate or tridentate ligands for metals like palladium, copper, or rhodium. Such catalytic systems could be applied to a range of important transformations, including Suzuki-Miyaura couplings, Michael additions, and hydrogenations. rsc.orgmdpi.com The oxane ring could influence the catalyst's solubility and stability, potentially allowing for reactions in more environmentally benign solvents like water.
| Catalysis Type | Role of Azetidine Moiety | Potential Reactions |
| Asymmetric Organocatalysis | Serves as a chiral scaffold. researchgate.net | Michael additions, Henry reactions, Friedel-Crafts alkylations. researchgate.net |
| Transition-Metal Catalysis | Acts as a chiral ligand for metal centers. mdpi.com | Suzuki-Miyaura cross-coupling, C-H amination. rsc.orgmdpi.com |
| Cooperative Catalysis | Can be used in cooperative Brønsted/Lewis acid systems for ring-opening reactions. organic-chemistry.org | Nucleophilic opening of aziridines and azetidines. organic-chemistry.org |
Exploration of Bioorthogonal Chemical Reactions for Derivatization
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native processes. wikipedia.org The strained nature of the azetidine ring makes it an intriguing candidate for strain-promoted cycloaddition reactions, a cornerstone of bioorthogonal chemistry. nih.gov For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) is a widely used bioorthogonal reaction. While typically employing cyclooctynes, the inherent strain of the azetidine ring could be harnessed for reactions with other partners.
Derivatives of 3-(Oxan-4-yl)azetidine could be designed to participate in such reactions. For example, introducing an alkene functionality onto the molecule could enable its reaction with tetrazines, another key bioorthogonal ligation. nih.gov This would allow the compound to be used as a chemical reporter to tag biomolecules for imaging or tracking within living cells. The oxane group's hydrophilicity would be advantageous here, improving the probe's solubility in aqueous biological media.
| Bioorthogonal Reaction | Required Derivatization of the Compound | Potential Application |
| Strain-Promoted Cycloaddition | Introduction of an alkyne or other strained system. | Reaction with azides for cellular labeling. nih.govresearchgate.net |
| Tetrazine Ligation | Functionalization with a dienophile (e.g., an alkene). | Rapid and selective tagging of biomolecules in vivo. nih.gov |
| Aza Paternò–Büchi Reaction | Can be synthesized via intramolecular photocycloaddition. nih.gov | Used to create complex azetidine-containing structures under mild, light-mediated conditions. nih.gov |
High-Throughput Synthesis and Screening of Related Analogs for Chemical Libraries
The development of chemical libraries with high structural diversity is essential for drug discovery and chemical biology. nih.govbroadinstitute.org this compound is an ideal scaffold for diversity-oriented synthesis (DOS) due to its multiple points for derivatization. The secondary amine can be readily acylated, alkylated, or sulfonylated. The 3-position of the azetidine ring also offers a site for substitution, allowing for the creation of fused, bridged, and spirocyclic systems. nih.govresearchgate.net
By employing high-throughput synthesis techniques, a large library of analogs can be generated. For example, parallel synthesis could be used to react the core scaffold with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes). This would produce a library of compounds with varied physicochemical properties. nih.gov Such libraries are invaluable for screening against biological targets, particularly for complex diseases or those requiring CNS penetration, where the properties of azetidine-containing molecules have shown promise. nih.govnih.gov
| Library Type | Synthetic Approach | Key Advantages |
| Spirocyclic Azetidines | Solid-phase synthesis using the azetidine as a core. nih.govresearchgate.net | Generates compounds with high Fsp3 character, often found in natural products. researchgate.net |
| Fused/Bridged Systems | Intramolecular cyclizations from derivatized azetidine precursors. researchgate.net | Creates rigid, conformationally constrained molecules for probing specific protein binding sites. |
| Lead-Like Libraries | Parallel solution-phase synthesis with diverse building blocks. | Rapidly explores structure-activity relationships (SAR) for hit-to-lead optimization. acs.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(oxan-4-yl)azetidine hydrochloride, and what key intermediates are involved?
- Methodological Answer : A practical three-step synthesis can be adapted from azetidine derivatives. For example, ethyl 3-hydroxyazetidine-1-carboxylate can undergo nucleophilic substitution with oxan-4-yl groups using NaH and TMSCl as activators, followed by HCl-mediated deprotection and salt formation. Purity is verified via HPLC (≥95%) and structural confirmation via / NMR .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton shifts for azetidine (δ ~3.5–4.5 ppm) and oxane (δ ~1.5–3.5 ppm) moieties.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 176.1 for CHClNO).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (N/Ar) at −20°C to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation, indicative of oxidation or hydrolysis. Use desiccants in sealed containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance oxane-azetidine coupling efficiency.
- Temperature Control : Maintain ≤0°C during TMSCl activation to prevent side reactions .
Q. What experimental strategies resolve contradictions in biological activity data for azetidine derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Off-Target Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding.
- Structural Analog Comparison : Benchmark against fluorinated analogs (e.g., 3-(difluoromethyl)azetidine hydrochloride) to isolate oxane-specific effects .
Q. How can researchers investigate the role of this compound in modulating inflammatory signaling pathways?
- Methodological Answer :
- Cell-Based Assays : Treat LPS-stimulated BV2 microglia and measure TNF-α/IL-6 via ELISA.
- Western Blotting : Analyze TLR4/MyD88/NF-κB pathway proteins.
- ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species (ROS) reduction .
Q. What computational methods support the design of this compound analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., p38 MAP kinase) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration.
- DFT Calculations : Assess conformational stability of the oxane-azetidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
